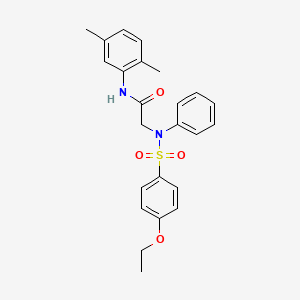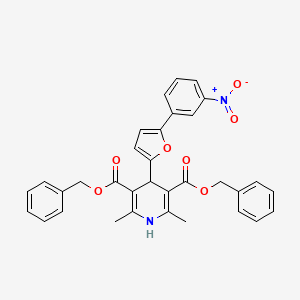![molecular formula C22H13N3O3 B11623274 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol](/img/structure/B11623274.png)
6-(4-Nitrophenyl)benzo[a]phenazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitrophenyl)benzo[a]phenazin-5-ol is a complex organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol can be achieved through a multicomponent domino protocol. This involves a one-pot, two-step, four-component synthesis via condensation-Michael addition reactions. The starting materials include 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and 4-hydroxycoumarine. The reaction is typically carried out in glacial acetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using readily available starting materials, and ensuring efficient isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Nitrophenyl)benzo[a]phenazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
6-(4-Nitrophenyl)benzo[a]phenazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and antitumor properties, make it a subject of interest in biological research.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Nitrophenyl)benzo[a]phenazin-5-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes, leading to its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound with a simpler structure and similar biological activities.
Pyocyanin: A naturally occurring phenazine with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antituberculosis activity.
Uniqueness
6-(4-Nitrophenyl)benzo[a]phenazin-5-ol is unique due to the presence of the nitrophenyl group, which enhances its redox properties and potential biological activities compared to other phenazine derivatives .
Propiedades
Fórmula molecular |
C22H13N3O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
6-(4-nitrophenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C22H13N3O3/c26-22-16-6-2-1-5-15(16)20-21(24-18-8-4-3-7-17(18)23-20)19(22)13-9-11-14(12-10-13)25(27)28/h1-12,26H |
Clave InChI |
LAUIWXPZUXGMAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)

![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11623208.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623215.png)

![methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11623224.png)
![Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B11623238.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11623243.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11623252.png)
![4,4'-[(3-nitrophenyl)methanediyl]bis{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol}](/img/structure/B11623267.png)
![ethyl (2E)-5-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623279.png)
![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623281.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B11623285.png)
